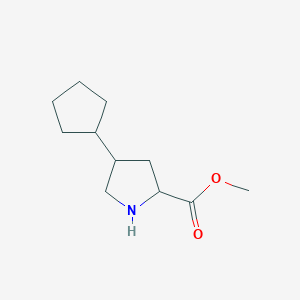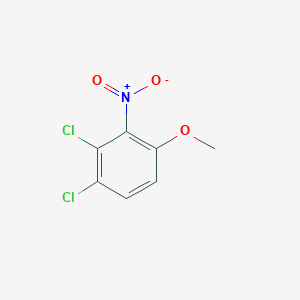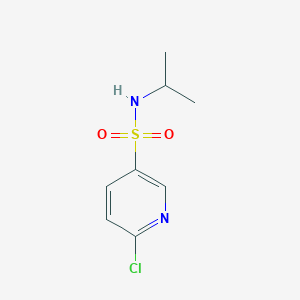![molecular formula C20H27N3OS B2492401 2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112300-90-9](/img/structure/B2492401.png)
2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, including compounds similar to the one , typically involves base-catalyzed reactions and cyclocondensation processes with various aldehydes and nucleophilic reagents. For instance, a study by Chen and Liu (2019) detailed the base-catalyzed reactions of nucleophilic reagents with carbodiimides, leading to the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido derivatives through aza-Wittig reaction and subsequent cyclization (Chen & Liu, 2019). Another approach involves the cyclocondensation of aminopyridines with β-ketocarboxylic esters, yielding pyrido[1,2-a]pyrimidin-4-ones, a process that could potentially be adapted for the synthesis of the target compound (Fülöp et al., 1979).
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is characterized by detailed spectroscopic analysis, including FT-IR, 1H NMR, 13C NMR, and MS techniques. For example, Shi et al. (2018) conducted crystal structure determination of similar derivatives to understand the influence of structural modifications on molecular geometry and conformation. These studies reveal complex 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds, highlighting the intricate structural aspects of these compounds (Shi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives often involves reactions with formamide, carbon disulfide, urea, and thiourea, leading to various functionalized derivatives. Elmuradov et al. (2011) discussed the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted derivatives, showcasing the versatility in chemical modifications and reactions these compounds can undergo (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of these compounds, as demonstrated by Chen and Liu's work on tetrahydropyrido derivatives (Chen & Liu, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and potential for functionalization, underscore the versatility of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. Research by Elmuradov et al. (2011) into the condensation reactions and subsequent synthesis of substituted derivatives highlights the broad range of chemical transformations these compounds can undergo, providing a foundation for further exploration of their chemical behavior (Elmuradov et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization Compounds similar to "2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one" have been synthesized and characterized, providing foundational knowledge for further chemical and biological investigations. For instance, the synthesis of nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, often involves reactions of aminopyridines with ketocarboxylic esters or similar processes (Fülöp et al., 1979). Such synthetic routes are crucial for developing compounds with potential biological activities.
Antimicrobial and Antifungal Activities Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for antimicrobial and antifungal activities. Research has shown that certain pyrimidine-pyridine hybrids exhibit significant antimicrobial properties (Gomha et al., 2018). This suggests that compounds within this class could be explored for the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Applications Some pyrimidine derivatives are investigated for their anti-inflammatory and analgesic effects. For example, studies on pyrimidine-pyridine hybrids have identified compounds with promising edema inhibition and COX-2 inhibitory activity, comparable or superior to known drugs like celecoxib (Abdelgawad et al., 2018). These findings highlight the potential therapeutic applications of such compounds in managing pain and inflammation.
Propriétés
IUPAC Name |
6-propyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-5-7-23-8-6-18-16(11-23)19(24)22-20(21-18)25-12-17-14(3)9-13(2)10-15(17)4/h9-10H,5-8,11-12H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVESYXEQBIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)



![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)
